molecular formula C19H18N2O B1613553 4'-Cyano-3-pyrrolidinomethyl benzophenone CAS No. 898794-15-5

4'-Cyano-3-pyrrolidinomethyl benzophenone

Cat. No.: B1613553
CAS No.: 898794-15-5
M. Wt: 290.4 g/mol
InChI Key: KDAWGPVTTPEYAL-UHFFFAOYSA-N
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Description

The Benzophenone (B1666685) Scaffold as a Foundation for Advanced Chemical Research

The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous structure in the realm of medicinal chemistry and materials science. rsc.orgnih.gov This diarylketone framework is not only a key structural motif in numerous naturally occurring bioactive compounds but also serves as a fundamental building block in the synthesis of a diverse range of synthetic molecules. nih.govrsc.org The inherent chemical stability and the synthetic accessibility of the benzophenone core make it an attractive starting point for the design and synthesis of new chemical entities.

The versatility of the benzophenone scaffold is further underscored by its presence in a number of commercially available drugs, highlighting its significance in pharmaceutical research. rsc.orgrsc.org Derivatives of benzophenone have been investigated for a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org This broad range of activities has cemented the benzophenone scaffold as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

Significance of Structural Modifications in Benzophenones for Targeted Investigations

The true potential of the benzophenone scaffold is unlocked through targeted structural modifications. The two phenyl rings of the benzophenone core offer multiple sites for the introduction of various functional groups, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. mdpi.com These modifications can profoundly influence a compound's size, shape, polarity, and electronic distribution, which in turn can affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity and selectivity for a specific biological target.

The strategic addition of different substituents can lead to the development of benzophenone derivatives with highly specific and enhanced activities. For instance, the introduction of hydroxyl or methoxy groups has been a common strategy in mimicking natural benzophenone analogues, while the incorporation of heterocyclic rings has been explored to expand the chemical space and introduce new interaction points with biological macromolecules. nih.govmdpi.com These targeted investigations are crucial for optimizing lead compounds and developing new therapeutic agents or functional materials with desired properties.

Contextualizing the Academic Research Potential of 4'-Cyano-3-pyrrolidinomethyl Benzophenone

While the benzophenone scaffold has been extensively studied, the specific derivative, this compound, remains a largely unexplored entity within the academic literature. A comprehensive search of scientific databases reveals a lack of published research focusing on the synthesis, characterization, or biological evaluation of this particular compound. Its existence is confirmed by its listing in chemical supplier catalogs, which provide basic chemical identifiers.

The academic research potential of this compound can, therefore, be contextualized by considering the individual contributions of its unique structural features: the benzophenone core, the 4'-cyano group, and the 3-pyrrolidinomethyl group.

The cyano group is a small, polar functional group known to act as a strong hydrogen bond acceptor and can significantly influence the electronic properties of the aromatic ring to which it is attached. researchgate.netnih.gov In medicinal chemistry, the incorporation of a nitrile moiety can enhance metabolic stability, improve pharmacokinetic profiles, and increase binding affinity to target proteins through specific interactions. nih.govnih.gov

The pyrrolidinomethyl group introduces a basic, saturated heterocyclic amine to the benzophenone structure. Such groups can improve aqueous solubility and provide a handle for salt formation, which are often desirable properties for drug candidates. Furthermore, the pyrrolidine (B122466) ring can serve as a bioisostere for other functional groups and can engage in specific interactions with biological targets, potentially influencing selectivity and potency. mdpi.com

The combination of these three moieties in a single molecule presents a unique chemical entity with a compelling profile for academic investigation. The presence of the cyano group on one phenyl ring and the pyrrolidinomethyl group on the other creates an interesting electronic and steric arrangement that could lead to novel biological activities. Research into the synthesis of this compound, followed by a thorough investigation of its chemical and biological properties, could uncover new leads for drug discovery or novel functional materials. The lack of existing research presents a clear opportunity for original and impactful scientific inquiry.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 898776-05-1
Molecular Formula C19H18N2O
Molecular Weight 290.36 g/mol
Boiling Point (Predicted) 453.6±35.0 °C chemicalbook.com
Density (Predicted) 1.19±0.1 g/cm3 chemicalbook.com
pKa (Predicted) 9.20±0.20 chemicalbook.com

Synthetic Methodologies for this compound: A Detailed Analysis

The synthesis of this compound, a complex molecule featuring a diaryl ketone core with distinct cyano and pyrrolidinomethyl functionalities on separate aromatic rings, requires a strategic and modular approach. This article delineates the primary synthetic pathways, focusing on the construction of the central benzophenone framework, the regioselective introduction of the pyrrolidinomethyl group, and the strategic incorporation of the cyano moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h3-9,12H,1-2,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAWGPVTTPEYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643187
Record name 4-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-15-5
Record name 4-[3-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the initial and one of the most informative methods for confirming the presence and electronic environment of hydrogen atoms within a molecule. For 4'-Cyano-3-pyrrolidinomethyl benzophenone (B1666685), the ¹H NMR spectrum provides characteristic signals for each distinct proton.

The aromatic region of the spectrum is expected to show a series of doublets and multiplets corresponding to the protons on the two benzene (B151609) rings. The protons on the cyanophenyl ring, being in a para-substituted pattern, would likely appear as two distinct doublets. The protons on the other phenyl ring, substituted at the meta position with the pyrrolidinomethyl group, would present a more complex splitting pattern.

Furthermore, the protons of the pyrrolidinomethyl group would exhibit characteristic chemical shifts. The methylene (B1212753) protons of the pyrrolidine (B122466) ring would likely appear as multiplets, while the benzylic methylene protons connecting the pyrrolidine ring to the benzophenone core would also give a distinct singlet or a pair of doublets if they are diastereotopic.

Table 1: Predicted ¹H NMR Chemical Shifts for 4'-Cyano-3-pyrrolidinomethyl benzophenone

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (Cyanophenyl)7.8 - 8.0Doublet
Aromatic Protons (Cyanophenyl)7.6 - 7.8Doublet
Aromatic Protons (Substituted Phenyl)7.4 - 7.7Multiplet
Benzylic CH₂3.6 - 3.8Singlet
Pyrrolidine CH₂ (adjacent to N)2.5 - 2.7Multiplet
Pyrrolidine CH₂1.7 - 1.9Multiplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of the molecule. udel.edu Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete carbon count and identification of the different types of carbon environments.

Key signals in the ¹³C NMR spectrum would include the carbonyl carbon of the benzophenone moiety, which is expected to resonate at a significantly downfield chemical shift (typically around 195 ppm). The carbon atom of the cyano group would also have a characteristic chemical shift in the aromatic region. The various aromatic carbons will appear in the typical range of 120-140 ppm, with their exact shifts influenced by the substituents. The aliphatic carbons of the pyrrolidinomethyl group will be found at upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~195
Aromatic C (quaternary, attached to C=O)135 - 140
Aromatic C (quaternary, attached to CN)110 - 115
Cyano (C≡N)118 - 120
Aromatic CH128 - 135
Benzylic CH₂55 - 60
Pyrrolidine CH₂ (adjacent to N)50 - 55
Pyrrolidine CH₂20 - 25

Note: These are predicted values and can be influenced by solvent and experimental parameters.

While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for assigning the protons within the pyrrolidine ring and confirming the connectivity of the aromatic protons on the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for unambiguous assignment of the carbon signals for all protonated carbons.

Molecules are not static entities and often exhibit conformational flexibility in solution. Solution-state NMR studies, including temperature-dependent NMR and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the dynamic behavior of this compound. copernicus.org These studies can reveal information about the rotation around single bonds, such as the bond connecting the phenyl rings to the carbonyl group and the bond connecting the pyrrolidinomethyl group to the phenyl ring. Understanding the preferred conformations and the energy barriers to rotation is crucial for a complete structural description. frontiersin.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. udel.edu The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peaks would be due to the stretching vibrations of the carbonyl (C=O) group of the benzophenone and the cyano (C≡N) group. The C=O stretch is typically a strong, sharp band, while the C≡N stretch appears in a distinct region of the spectrum. Other important absorptions would include C-H stretching from the aromatic and aliphatic portions of the molecule, and C=C stretching from the aromatic rings.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1650 - 1670Strong
Cyano (C≡N)Stretch2220 - 2240Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 3000Medium
Aromatic C=CStretch1450 - 1600Medium-Weak
C-NStretch1000 - 1250Medium

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides a unique "fingerprint" of a molecule by probing its vibrational modes. nih.govnih.gov For this compound, the Raman spectrum would be a convolution of the vibrational modes of its constituent parts: the benzophenone core, the cyano group, and the pyrrolidinomethyl substituent.

The benzophenone core would exhibit characteristic peaks corresponding to the C=O stretching vibration, aromatic C-C stretching, and C-H bending modes. The cyano (C≡N) group has a very distinct and sharp Raman band in the 2100-2300 cm⁻¹ region, which is highly sensitive to its chemical environment. researchgate.net Specifically, acetonitrile, a simple organic nitrile, shows a C≡N Raman band at 2256 cm⁻¹. researchgate.net The pyrrolidinomethyl group would contribute with C-N stretching and CH₂ bending and wagging vibrations, which typically appear in the fingerprint region (below 1500 cm⁻¹). nih.gov

Table 1: Expected Raman Active Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Cyano (C≡N) Stretching 2100 - 2300
Carbonyl (C=O) Stretching 1630 - 1680
Aromatic Ring C-C Stretching 1400 - 1600
Pyrrolidine C-N Stretching 1100 - 1300
Aromatic Ring C-H Bending 1000 - 1300
Pyrrolidine CH₂ Bending/Wagging 800 - 1450

Advanced Raman Techniques (e.g., Surface-Enhanced Raman Spectroscopy (SERS)) for Enhanced Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, often made of silver or gold. researchgate.net This enhancement allows for the detection of analytes at very low concentrations, potentially down to the single-molecule level. nih.gov

For this compound, SERS could be particularly useful for enhancing the signals of specific functional groups that interact with the metal surface. The cyano group and the nitrogen atom of the pyrrolidine ring could act as binding sites to the SERS substrate, leading to a significant enhancement of their corresponding Raman bands. researchgate.net This selective enhancement can provide information about the molecule's orientation on the surface. The SERS spectrum of cyano-substituted dyes has been shown to produce a distinct band around 2230 cm⁻¹. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. uci.edu For this compound (C₂₀H₂₀N₂O), the exact mass can be calculated and then compared to the experimentally measured mass. A close match between the calculated and found values, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. wvu.edu HRMS is a key technique for the unambiguous confirmation of newly synthesized compounds. scispace.commdpi.com

Table 2: Theoretical HRMS Data for this compound

Molecular Formula Calculated Exact Mass (m/z) [M+H]⁺
C₂₀H₂₀N₂O 317.1648

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) in Characterization

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ijpsjournal.comnih.gov This is particularly useful for analyzing complex mixtures and assessing the purity of a compound. nih.gov

Tandem mass spectrometry (LC-MS/MS) takes this a step further by allowing for the structural elucidation of a molecule through its fragmentation patterns. wvu.eduresearchgate.net In an LC-MS/MS experiment, the parent ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the compound's structure. For instance, common fragmentation pathways for related α-pyrrolidinophenone structures include the loss of the pyrrolidine moiety and cleavage at the carbonyl group. wvu.eduresearchgate.net The study of these fragmentation pathways is essential for identifying unknown benzophenone derivatives and their metabolites. nih.govresearchgate.net

Table 3: Predicted Fragmentation Patterns for this compound in LC-MS/MS

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
317.16 246.12 C₄H₉N (Pyrrolidine)
317.16 130.07 C₁₃H₉NO (Benzoylbenzonitrile)
317.16 105.03 C₇H₅O (Benzoyl cation)
246.12 218.11 CO

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry in Spatial Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. MALDI imaging mass spectrometry (MALDI-MSI) allows for the visualization of the spatial distribution of compounds within a sample, such as a tissue section. columbia.edudrugtargetreview.com While typically used for larger molecules, advancements in MALDI technology, such as MALDI-2, have improved the ionization efficiency for smaller molecules. columbia.edu In a research context, MALDI-MSI could potentially be used to map the distribution of this compound in biological tissues, providing insights into its absorption and localization. drugtargetreview.com

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR) for Electronic Structure Probing

Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy measures the electronic transitions within a molecule. ijermt.org Benzophenone and its derivatives are well-known for their UV-absorbing properties. researchgate.net The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the benzophenone chromophore. researchgate.netresearchgate.net

The position and intensity of these absorption bands are influenced by the substituents on the aromatic rings. scribd.comnih.gov The electron-withdrawing cyano group and the electron-donating potential of the pyrrolidinomethyl group can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). ijermt.org Generally, benzophenones exhibit two main absorption peaks in the UV range. researchgate.net Substituents at the para position tend to cause absorption in the UVB range, while ortho substitution can lead to absorption in the UVA region. researchgate.netscribd.com

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength Range (nm)
n → π* 330 - 360
π → π* 250 - 290

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophores—the parts of the molecule responsible for its color, or more broadly, its light absorption.

In this compound, the primary chromophore is the benzophenone moiety, which is known to exhibit characteristic absorption bands in the UV region. The basic benzophenone structure typically displays a strong absorption band around 250-260 nm. mdpi.comnist.gov This absorption corresponds to a π → π* transition, involving the delocalized electrons of the aromatic rings and the carbonyl group. A weaker, longer-wavelength absorption, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is often observed as a shoulder on the main absorption band, typically in the 330-370 nm range. sigmaaldrich.com

The substituents on the benzophenone core—the cyano group (-CN) at the 4'-position and the pyrrolidinomethyl group at the 3-position—are expected to modulate these absorption characteristics. The cyano group, being an electron-withdrawing group, and the pyrrolidinomethyl group can influence the energy levels of the molecular orbitals involved in the electronic transitions. Theoretical and experimental studies on related cyano-substituted aromatic compounds have shown that such substitutions can cause shifts in the maximum absorption wavelengths (λmax). nih.govresearchgate.net While specific experimental data for this compound is not extensively available in the reviewed literature, the expected UV-Vis absorption characteristics can be inferred from its constituent parts.

Table 1: Illustrative UV-Vis Absorption Data for Related Chromophores (Note: The following data is based on the parent benzophenone chromophore and is for illustrative purposes as specific experimental values for this compound were not found in the surveyed literature.)

Chromophore SystemTypical λmax (nm)Electronic TransitionMolar Absorptivity (ε) (L·mol-1·cm-1)
Benzophenone~255 nmπ → π~18,000
Benzophenone~340 nmn → π~150

The presence of the cyano and pyrrolidinomethyl groups would likely lead to a more complex spectrum with potential shifts in these primary absorption bands.

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by analyzing the light it emits after being excited to a higher electronic state. This technique is particularly sensitive to the molecule's structural and environmental conditions.

Benzophenone itself is known for its very low fluorescence quantum yield at room temperature. This is due to a highly efficient process called intersystem crossing, where the molecule, after initial excitation to a singlet state (S₁), rapidly converts to a lower-energy triplet state (T₁). Consequently, benzophenone and many of its derivatives are strongly phosphorescent at low temperatures, but not typically fluorescent in fluid solutions.

The introduction of substituents can, however, significantly alter these photophysical pathways. The cyano group, in particular, has been shown to have a profound effect on the fluorescence properties of various aromatic systems. In some molecular contexts, cyano substitution can dramatically increase the fluorescence quantum yield by altering the energies of the singlet and triplet states, thereby reducing the efficiency of intersystem crossing. mdpi.com For instance, studies on other molecular systems have demonstrated that the introduction of a cyano group can enhance fluorescence quantum efficiency from as low as 0.01 to as high as 0.49. mdpi.com

The pyrrolidinomethyl group, being an amino derivative, can also influence the emissive properties. The nitrogen's lone pair of electrons can participate in intramolecular charge transfer (ICT) states, which are often highly sensitive to solvent polarity and can lead to fluorescent behavior.

While specific fluorescence data for this compound is not detailed in the available literature, its photophysical behavior would be a result of the interplay between the inherent properties of the benzophenone core and the electronic effects of the cyano and pyrrolidinomethyl substituents. An investigation would be necessary to determine if these substitutions are sufficient to suppress the efficient intersystem crossing typical of benzophenone and enable significant fluorescence.

Table 2: Illustrative Photophysical Parameters for Fluorescent Compounds with Cyano Groups (Note: This table presents example data from fluorescent molecules containing cyano groups to illustrate the parameters measured in fluorescence spectroscopy. It does not represent data for this compound.)

ParameterSymbolTypical Value RangeDescription
Excitation Wavelengthλex300 - 400 nmWavelength of light used to excite the molecule.
Emission Wavelengthλem400 - 550 nmWavelength of light emitted by the molecule.
Fluorescence Quantum YieldΦF0.1 - 0.9Ratio of photons emitted to photons absorbed.
Fluorescence Lifetimeτ1 - 10 nsAverage time the molecule spends in the excited state.

Further research, including direct experimental measurement, would be required to fully characterize the specific UV-Vis absorption and fluorescence properties of this compound and to populate its specific data tables.

Theoretical Chemistry and Computational Modeling of 4 Cyano 3 Pyrrolidinomethyl Benzophenone

Quantum Mechanical Approaches for Structural and Electronic Elucidation

Quantum mechanical calculations are fundamental to understanding the molecular structure and electronic properties of 4'-Cyano-3-pyrrolidinomethyl benzophenone (B1666685). These methods provide insights into the molecule's geometry, vibrational modes, and electronic behavior at the atomic level.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 4'-Cyano-3-pyrrolidinomethyl benzophenone, a common and effective approach involves using the B3LYP functional with a 6-31G(d) or larger basis set. nih.gov This level of theory accurately predicts bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface.

The optimized geometry of this compound would likely exhibit a non-planar structure due to the steric hindrance and electronic repulsion between the two phenyl rings and the pyrrolidinomethyl group. The dihedral angle between the two phenyl rings of the benzophenone core is a critical parameter influencing its electronic properties.

Once the geometry is optimized, the same DFT method can be used to calculate the vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum can be compared with experimental data to validate the accuracy of the computational model. Key vibrational modes would include the C=O stretch of the ketone, the C≡N stretch of the cyano group, and various C-H and C-N vibrations.

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.23 Å
C-C (inter-ring)~1.50 Å
C≡N~1.16 Å
C-N (pyrrolidine)~1.47 Å
Bond AngleC-C(O)-C~120°
Dihedral AnglePhenyl-C(O)-Phenyl~55°

Table 2: Predicted Key Vibrational Frequencies for this compound (DFT/B3LYP/6-31G(d))

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchKetone~1660-1680
C≡N StretchNitrile~2220-2240
C-N StretchPyrrolidinomethyl~1180-1220
Aromatic C-H StretchPhenyl Rings~3000-3100

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.govresearchgate.net By applying TD-DFT to the optimized ground-state geometry of this compound, one can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. nih.gov

The predicted UV-Vis spectrum would likely show strong absorption bands in the UVA and UVB regions, a characteristic feature of many benzophenone derivatives. nih.gov The primary electronic transitions would be of a π → π* nature, localized on the conjugated system of the benzophenone core, and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The presence of the electron-withdrawing cyano group and the electron-donating pyrrolidinomethyl group would be expected to modulate the energies of these transitions.

Table 3: Predicted Electronic Transitions for this compound (TD-DFT/B3LYP/6-31G(d))

TransitionWavelength (λ_max)Oscillator Strength (f)Major Contribution
S₀ → S₁~340 nm~0.01n → π
S₀ → S₂~290 nm~0.35π → π (HOMO → LUMO)
S₀ → S₃~260 nm~0.20π → π* (HOMO-1 → LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. mdpi.comscielo.br The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO would likely be distributed over the more electron-rich parts of the molecule, such as the phenyl ring bearing the pyrrolidinomethyl group. Conversely, the LUMO would be expected to be localized on the electron-deficient regions, particularly the phenyl ring with the cyano group and the carbonyl group. mdpi.com This spatial separation of the HOMO and LUMO indicates a charge-transfer character for the primary electronic transition (HOMO → LUMO), which is common in "push-pull" systems.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G(d))

Molecular OrbitalEnergy (eV)
HOMO~ -6.2
LUMO~ -2.5
HOMO-LUMO Gap~ 3.7

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanical calculations provide detailed information about a single, stable conformation, Molecular Dynamics (MD) simulations can explore the conformational landscape and dynamic behavior of the molecule over time. Using a force field parameterized for organic molecules, MD simulations can model the movements of the atoms at finite temperatures. This approach would be particularly useful for understanding the flexibility of the pyrrolidinomethyl group and the rotational dynamics of the phenyl rings in different solvent environments.

Computational Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the likely reaction pathways and identify the transition state structures for chemical reactions involving this compound. nih.govrsc.org For instance, in the context of its potential role as a photosensitizer, computational models could elucidate the mechanism of intersystem crossing from the singlet excited state to the triplet state. DFT calculations can locate the transition state geometries and calculate the activation energies for various potential reactions, providing insight into the molecule's reactivity and degradation pathways.

Solvent Effects in Computational Models (e.g., Polarizable Continuum Model (PCM))

The properties of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the bulk electrostatic effects of a solvent by representing it as a continuous dielectric medium. nih.govnih.gov Incorporating the PCM into DFT and TD-DFT calculations for this compound would provide more realistic predictions of its structure, stability, and absorption spectra in different solvents. For example, in a polar solvent, one would expect a stabilization of charge-transfer excited states, potentially leading to a red-shift (bathochromic shift) in the absorption spectrum. nih.gov

Applications in Computer-Aided Molecular Design (CAMD) for Targeted Synthesis

Computer-Aided Molecular Design (CAMD) has become an indispensable tool in medicinal chemistry, significantly accelerating the process of drug discovery and development by allowing for the rational design of molecules with desired properties. longdom.orgarxiv.org For a specific target compound like this compound, CAMD offers a powerful framework for its targeted synthesis, enabling researchers to predict its biological activity, optimize its structure, and plan efficient synthetic routes. This approach integrates computational modeling with synthetic chemistry to streamline the path from a conceptual molecule to a laboratory product. researchgate.netrepec.orgmit.edu

The application of CAMD to the targeted synthesis of this compound can be conceptualized in two primary phases: in silico lead optimization and retrosynthetic analysis.

Lead Optimization and Analog Design

Assuming this compound has been identified as a lead compound for a specific biological target, CAMD tools can be employed to explore its structure-activity relationship (SAR) and design more potent or selective analogs. Molecular docking, a key technique in this phase, can predict the binding orientation and affinity of the compound within the active site of a target protein, such as an enzyme or receptor. mdpi.comnih.govnih.gov

For instance, molecular docking studies on various benzophenone derivatives have been used to identify key interactions that contribute to their biological activity. mdpi.comnih.gov In the case of this compound, docking simulations would model how the cyano group, the pyrrolidine (B122466) ring, and the benzophenone core interact with the amino acid residues of the target. This allows for the identification of potential modifications that could enhance these interactions.

The table below illustrates a hypothetical scenario where different substitutions on the benzophenone scaffold are evaluated computationally to predict their impact on binding affinity for a target protein.

Compound Analog Modification Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Lead Compound4'-Cyano-3-pyrrolidinomethyl-8.5H-bond with Serine; Pi-pi stacking with Phenylalanine
Analog 14'-Trifluoromethyl-3-pyrrolidinomethyl-9.2Enhanced hydrophobic interactions
Analog 24'-Cyano-3-(2-methylpyrrolidinomethyl)-8.8Steric fit optimization in hydrophobic pocket
Analog 34'-Amino-3-pyrrolidinomethyl-7.1Loss of key H-bond acceptor
Analog 44'-Cyano-3-piperidinomethyl-8.0Altered ring conformation affecting fit

This table is illustrative and based on general principles of molecular modeling applied to benzophenone and pyrrolidine derivatives. mdpi.comnih.govnih.gov

Computational Retrosynthetic Analysis

Once a target molecule is finalized, the next critical step is to devise a viable and efficient synthesis plan. Modern CAMD incorporates sophisticated algorithms, including machine learning and artificial intelligence, to perform retrosynthetic analysis. researchgate.netrepec.orgmit.edu These tools can deconstruct the target molecule into simpler, commercially available precursors by suggesting a series of chemical reactions in reverse. researchgate.netmit.edu

For this compound, a computational retrosynthesis program would likely identify several key bond disconnections. The primary disconnections would logically occur at the carbon-nitrogen bond of the pyrrolidine moiety and the carbon-carbon bond of the benzophenone ketone. This leads to a proposed synthetic pathway that can be evaluated for feasibility, cost, and potential yield.

The following table outlines a plausible retrosynthetic pathway for this compound, as might be proposed by a synthesis planning program.

Retrosynthetic Step Target Disconnection Precursors (Reactants) Proposed Reaction Type
Step 1 C-N bond (pyrrolidine)4'-Cyano-3-(bromomethyl)benzophenone + PyrrolidineNucleophilic Substitution
Step 2 C-C bond (ketone)3-Bromomethylbenzoyl chloride + 4-Cyanophenylboronic acidSuzuki Coupling followed by oxidation or Friedel-Crafts Acylation
Step 3 C-Br bond (bromomethyl)3-Methylbenzoyl chlorideRadical Bromination

This retrosynthetic analysis is based on common synthetic strategies for benzophenone and related derivatives found in the chemical literature. mdpi.comnih.gov

By leveraging these computational approaches, chemists can prioritize the most promising synthetic routes before committing to extensive laboratory work. This not only saves time and resources but also opens up possibilities for discovering novel and more efficient synthetic methods. The integration of these in silico techniques represents a paradigm shift in chemical synthesis, making the journey from a designed molecule to a tangible compound more direct and predictable. longdom.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Fundamental Principles of Structure-Activity Relationship in Benzophenone (B1666685) Derivatives

The benzophenone scaffold, characterized by two aryl rings linked by a carbonyl group, serves as a versatile template in medicinal chemistry. rsc.orgresearchgate.net SAR studies on various benzophenone derivatives have revealed several fundamental principles governing their biological activity:

Substitution Patterns: The nature, position, and orientation of substituents on the two phenyl rings are critical determinants of biological activity. acs.orgmdpi.com Even minor structural modifications can significantly impact potency and selectivity. acs.org

Role of the Carbonyl Group: The central carbonyl group is a significant feature, acting as a hydrogen bond acceptor and influencing the molecule's polarity and spatial arrangement of the phenyl rings. researchgate.net

Inter-ring Torsion Angle: The angle between the two phenyl rings affects the molecule's three-dimensional shape and its ability to fit into a specific binding site.

Specific Substituent Effects: Studies have shown that specific functional groups can impart distinct properties. For instance, in a series of benzophenones structurally related to combretastatin (B1194345) A-4, the presence of a proton donor on the B ring was found to be important for cytotoxic activity, highlighting the significance of hydrogen bonding. nih.gov The introduction of hydroxyl groups can also markedly alter inhibitory potency against certain enzymes. nih.gov

These principles form the basis for the rational design of new benzophenone derivatives, where substituents are systematically varied to optimize biological activity. mdpi.com

Impact of Substituents on Molecular Interactions

In 4'-Cyano-3-pyrrolidinomethyl benzophenone, the cyano and pyrrolidinomethyl groups are expected to profoundly influence its physicochemical properties and binding interactions.

The cyano (-C≡N) group is a potent modulator of a molecule's electronic properties and reactivity. nih.gov Its influence stems from several key characteristics:

Electron-Withdrawing Nature: The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. nih.govresearchgate.net When attached to a benzene (B151609) ring, it reduces the electron density of the aromatic system, which can be a critical factor in modulating interactions with a biological target. nih.gov

Hydrogen Bonding Capability: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming specific, directional interactions with hydrogen bond donors from a protein's backbone or side chains. nih.govnih.govresearchgate.net This interaction can significantly contribute to binding affinity and selectivity.

Dipole Moment: The cyano group possesses a strong dipole moment, which can influence long-range electrostatic interactions with a receptor.

Linear Geometry: The linear sp-hybridized geometry of the nitrile group affects the local shape of the molecule, which can be crucial for fitting into a constrained binding pocket. nih.govnih.gov

In the context of drug design, the incorporation of a nitrile group is a recognized strategy to enhance binding affinity, improve pharmacokinetic profiles, and even introduce covalent binding capabilities in certain contexts. nih.govrsc.org

PropertyDescriptionImpact on Molecular InteractionReference
Electronic EffectStrong electron-withdrawing group.Modulates electron density of the phenyl ring, affecting reactivity and electrostatic interactions. nih.govresearchgate.net
Hydrogen BondingActs as a hydrogen bond acceptor.Forms specific, directional bonds with protein residues, enhancing binding affinity. nih.govnih.gov
GeometryLinear (-C≡N).Influences molecular shape and fit within a binding site. nih.gov
InteractionsCan participate in hydrophobic and dipole-dipole interactions.Contributes to the overall binding energy and specificity. nih.govunina.it

The pyrrolidinomethyl group introduces both steric bulk and new polar interactions, significantly affecting the molecule's properties.

Polarity and Solubility: The tertiary amine within the pyrrolidine (B122466) ring is basic and can be protonated at physiological pH. This positive charge dramatically increases polarity and water solubility, which can be advantageous for a drug candidate's pharmacokinetic profile.

Hydrogen Bonding and Ionic Interactions: The nitrogen atom can act as a hydrogen bond acceptor. unina.it In its protonated state, it can form strong, long-range ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor binding site.

Steric Influence: The five-membered pyrrolidine ring and the flexible methyl linker introduce significant size and conformational flexibility. nih.gov This can influence how the molecule fits into a binding pocket, potentially occupying a hydrophobic pocket or, conversely, causing steric clashes that reduce affinity. The flexibility allows the pyrrolidine ring to adopt an optimal orientation for binding. nih.gov

Van der Waals Interactions: The aliphatic ring system provides a surface for favorable van der Waals contacts within a hydrophobic sub-pocket of a receptor.

The combination of a flexible linker and a basic nitrogen center makes the pyrrolidinomethyl group a common feature in ligands designed to interact with specific pockets in receptors and enzymes.

Pharmacophore Identification and Design Principles for Ligand Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govslideshare.net For benzophenone derivatives, a general pharmacophore model would likely include features derived from the core structure and its key substituents.

A hypothetical pharmacophore for a molecule like this compound could include:

Two Aromatic/Hydrophobic Regions (Hy/Aro): Corresponding to the two phenyl rings. nih.govnih.gov

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the central carbonyl group. nih.gov

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the 4'-cyano group. nih.gov

A Positive Ionizable/HBA Feature: The nitrogen atom of the 3-pyrrolidinomethyl group.

The distances and angles between these features would define the pharmacophore. nih.gov The process of ligand-based pharmacophore development involves superimposing a set of active molecules to identify these common features, which can then be used as a 3D query to screen compound libraries for new potential hits. dovepress.commdpi.com

Pharmacophore FeaturePotential Structural CorrelateInteraction TypeReference
Hydrophobic/AromaticPhenyl Ring AHydrophobic, π-π stacking nih.govnih.gov
Hydrophobic/AromaticPhenyl Ring B (Cyano-substituted)Hydrophobic, π-π stacking nih.govnih.gov
Hydrogen Bond AcceptorCarbonyl OxygenHydrogen bond nih.gov
Hydrogen Bond AcceptorCyano NitrogenHydrogen bond nih.gov
Positive Ionizable / HBAPyrrolidine NitrogenIonic interaction, Hydrogen bond unina.it

Development and Validation of QSAR Models for Predictive Activity Analysis

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com This approach is invaluable for predicting the activity of untested compounds and guiding the synthesis of more potent analogues. mdpi.com

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A dataset of structurally related benzophenone derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a model that correlates a subset of descriptors with biological activity. nih.govfrontiersin.orgbrieflands.com For example, a study on benzophenone derivatives as antimalarial agents found that a combination of potential energy, dipole moment, and electron affinity governed their activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed. mdpi.com

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the model's robustness. nih.gov

External Validation: The model's ability to predict the activity of an external test set (compounds not used in model generation) is evaluated, which is the ultimate test of its predictive utility. nih.govresearchgate.net

Applicability Domain (AD): The AD of the model is defined to ensure that predictions are only made for compounds that are structurally similar to the training set, thereby ensuring the reliability of the predictions. mdpi.com

A successful QSAR model can provide quantitative insights into which structural features are most important for activity, accelerating the drug discovery process. frontiersin.orgmdpi.com

Application of Ligand-Based Drug Design (LBDD) Strategies

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target, without requiring information about the target's 3D structure. gardp.org Both pharmacophore modeling and QSAR are central LBDD methodologies. mdpi.com

For a compound like this compound, LBDD strategies could be applied as follows:

Pharmacophore-Based Screening: A pharmacophore model, derived from a series of active benzophenone analogs, could be used to screen large virtual databases to identify new, structurally diverse compounds that possess the key features required for activity. slideshare.netdovepress.com

QSAR-Guided Optimization: A validated QSAR model could be used to predict the activity of virtual derivatives of the lead compound. nih.gov For instance, a model might predict that increasing the electron-withdrawing strength at the 4'-position or modifying the steric bulk at the 3-position would enhance potency. This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. These methods generate 3D contour maps that visualize regions where modifications to the ligand's steric and electrostatic fields would likely increase or decrease activity, providing a more intuitive guide for lead optimization. nih.govnih.gov

By integrating these LBDD approaches, researchers can systematically refine the structure of lead compounds like this compound to achieve higher potency and better drug-like properties. nih.gov

Molecular Recognition and Biochemical Interaction Mechanisms of 4 Cyano 3 Pyrrolidinomethyl Benzophenone

Mechanisms of Molecular Recognition with Biological Targets

Molecular recognition between a ligand like 4'-Cyano-3-pyrrolidinomethyl benzophenone (B1666685) and its biological target is a highly specific process driven by a combination of non-covalent forces. The unique arrangement of its functional groups allows it to fit into specific binding pockets of proteins, initiating a biological response or enabling target identification.

Protein-ligand interaction studies are crucial for understanding how a small molecule binds to its protein target. For 4'-Cyano-3-pyrrolidinomethyl benzophenone, these interactions are predicated on its structural components. The benzophenone scaffold provides a large, relatively rigid core that can engage in hydrophobic and van der Waals interactions within a protein's binding site. The cyano and pyrrolidinomethyl groups confer specificity, allowing for targeted interactions with particular amino acid residues. The analysis of such interactions helps in elucidating the compound's mechanism of action and its potential as a molecular probe. researchgate.net

When this compound acts as an enzyme inhibitor, the dynamics of this interaction are of key interest. The process can be competitive, non-competitive, or uncompetitive, depending on whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. The benzophenone moiety, being a photoactivatable group, allows for the study of these dynamics to transition into a permanent, covalent bond upon UV irradiation. This feature is particularly useful for irreversibly inhibiting an enzyme and studying the resulting downstream effects. For instance, some benzophenones have been shown to interact with the ATP binding site of P-glycoprotein (P-gp), inhibiting its function. japsonline.com

The binding affinity and specificity of this compound are governed by a variety of non-covalent interactions.

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming interactions with hydrogen-donating amino acid residues like serine, threonine, or lysine (B10760008) within a binding pocket.

π-Stacking: The two phenyl rings of the benzophenone core are capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction is a significant contributor to the stability of the ligand-protein complex.

Hydrophobic Effects: The aromatic rings and the aliphatic pyrrolidine (B122466) ring contribute to the molecule's hydrophobicity, promoting its interaction with nonpolar pockets in proteins and driving the displacement of water molecules, which is an entropically favorable process. nih.gov

Application of Photoaffinity Labeling (PAL) for Target Identification and Validation

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. nih.gov this compound is structurally well-suited for this application due to its benzophenone core, a classic photoactivatable group. scispace.com

The process involves allowing the compound to bind to its cellular targets. Upon irradiation with UV light (typically around 350-365 nm), the benzophenone moiety is excited to a reactive triplet state. nih.gov This highly reactive species can then form a stable covalent bond by abstracting a hydrogen atom from a nearby amino acid residue within the binding site, effectively "labeling" the protein. scispace.comnih.gov Following labeling, the target protein can be isolated and identified using techniques like mass spectrometry. This method is invaluable for discovering new drug targets and validating ligand-protein interactions in complex biological systems, including living cells. mdpi.comprinceton.edu

Photoreactive GroupActivating WavelengthReactive IntermediateKey Characteristics
Benzophenone ~350-365 nmTriplet Ketone (diradical)Chemically stable, relatively inert to water, can be repeatedly excited. nih.gov
Aryl Azide ~254-300 nmNitreneHighly reactive, but can undergo intramolecular rearrangement.
Diazirine ~350-380 nmCarbeneSmallest photoreactive group, leading to minimal steric perturbation. mdpi.com

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes

Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and understanding how this compound interacts with potential protein targets at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a protein target. A scoring function estimates the binding affinity, ranking different poses. For this compound, docking could reveal how the pyrrolidinomethyl and cyano groups orient themselves to form specific hydrogen bonds or electrostatic interactions, while the benzophenone core settles into a hydrophobic pocket. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time. mdpi.comresearchgate.net These simulations model the movements of atoms and molecules, providing insights into the flexibility of the binding pocket, the conformational changes in the ligand and protein upon binding, and the specific interactions that contribute most significantly to the binding energy. nih.govnih.gov

Computational StepDescriptionObjective
1. Target Preparation The 3D structure of the target protein is obtained (e.g., from the PDB) and prepared by adding hydrogens and assigning charges.To create a realistic model of the biological target.
2. Ligand Preparation A 3D model of this compound is generated and its energy is minimized.To obtain a low-energy, stable conformation of the ligand.
3. Molecular Docking The ligand is placed into the binding site of the protein and various conformations are sampled.To predict the most likely binding pose and estimate binding affinity. nih.gov
4. Molecular Dynamics The docked protein-ligand complex is placed in a simulated physiological environment (water, ions) and the system's evolution over time is calculated.To evaluate the stability of the binding pose and analyze the dynamics of the interaction. researchgate.net

Investigation of Modulatory Effects on Defined Biochemical Pathways

Once a target protein for this compound is identified and the binding interaction is characterized, the next step is to investigate its functional consequences on relevant biochemical pathways. For example, if the compound binds to a specific kinase, researchers would then examine its effect on the phosphorylation of that kinase's downstream substrates.

This investigation typically involves cell-based assays. Cells would be treated with the compound, and changes in specific signaling pathways would be monitored. Techniques such as Western blotting can be used to measure changes in protein phosphorylation levels, while reporter gene assays can quantify changes in the activity of transcription factors regulated by the pathway. These functional studies are essential to translate the finding of a molecular interaction into a deeper understanding of the compound's cellular and physiological effects.

Studies on Chiral Recognition Phenomena and Stereoselectivity

Information on the chiral recognition and stereoselectivity of this compound is not available in published scientific literature.

Advanced Derivatization Strategies for Enhanced Research Applications

Enhancement of Analytical Detection Sensitivity and Specificity in Complex Matrices

Derivatization is a key strategy to enhance the detection of analytes in complex biological or environmental samples. For 4'-Cyano-3-pyrrolidinomethyl benzophenone (B1666685), derivatization could address challenges related to its inherent physicochemical properties, improving its response in mass spectrometry and its separation in chromatography.

Charge Reversal Derivatization for Improved Mass Spectrometry Response

In mass spectrometry, the ionization efficiency of a compound is paramount for achieving high sensitivity. While the pyrrolidine (B122466) nitrogen in 4'-Cyano-3-pyrrolidinomethyl benzophenone can be protonated to form a positive ion, its ionization efficiency might be suboptimal in certain matrices. Charge reversal derivatization is a powerful technique to introduce a permanently charged group into the analyte, thereby significantly boosting its signal in the mass spectrometer.

Although typically applied to acidic compounds to reverse their charge from negative to positive, the principles can be adapted. For a compound like this compound, which already contains a basic nitrogen, derivatization would focus on introducing a pre-charged tag that is more readily ionized than the native molecule. This approach can lead to a 10- to 20-fold increase in detection sensitivity. greyhoundchrom.com Reagents that introduce a quaternary ammonium (B1175870) group are often employed for this purpose.

Table 1: Potential Derivatization Reactions for Mass Spectrometry Enhancement

Functional Group Derivatization Reaction Potential Reagent Class Expected Outcome
Tertiary Amine (Pyrrolidine) Quaternization Alkyl halides (e.g., methyl iodide) Introduction of a permanent positive charge, enhancing ESI-MS signal.
Ketone Hydrazone formation Girard's reagents (T or P) Introduction of a quaternary ammonium group for enhanced ionization.

This table presents theoretical derivatization strategies for this compound based on its functional groups.

Derivatization for Optimization of Chromatographic Separation

The chromatographic behavior of this compound is influenced by its polarity and potential for interaction with the stationary phase. Derivatization can be employed to alter these properties, leading to improved peak shape, resolution, and retention time.

For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds. chemicalbook.com While this compound may be amenable to GC analysis, derivatization of the ketone group could improve its chromatographic properties. For liquid chromatography (LC), derivatization can be used to enhance retention on reversed-phase columns or to introduce a UV-active or fluorescent tag for improved detection. nih.govresearchgate.net For instance, converting the cyano group to a carboxylic acid and then esterifying it with a chromophoric or fluorophoric alcohol would significantly enhance detection by UV or fluorescence detectors.

Derivatization for Spatially Resolved Chemical Analysis (e.g., MALDI Imaging Mass Spectrometry)

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is a powerful technique for visualizing the spatial distribution of molecules in tissue sections. However, the detection of certain small molecules can be challenging due to low ionization efficiency or interference from the matrix. On-tissue chemical derivatization can overcome these limitations. researchgate.net

For this compound, derivatization reagents that react with ketones or amines could be applied directly to a tissue slice. For example, a Girard's reagent could react with the ketone functionality to introduce a pre-charged tag, enhancing its ionization and allowing for its localization to be mapped within the tissue. This approach has been successfully used for other carbonyl-containing compounds. researchgate.net

Application of Derivatization in Probe Development for Chemical Biology

Chemical probes are essential tools for studying biological processes. Derivatization of a core scaffold like this compound can be used to develop such probes. By introducing reactive groups or reporter tags, the molecule can be adapted for specific applications, such as target identification or visualization in cells.

While there is no specific information on this compound being used as a chemical probe, its structure contains features that could be exploited. For instance, the benzophenone moiety is a well-known photophore used in photoaffinity labeling to identify protein-ligand interactions. Further derivatization could involve incorporating a biotin (B1667282) tag for subsequent purification of cross-linked proteins or a fluorescent dye for imaging.

Strategies for Stabilizing Labile Intermediates or Target Analytes

In some analytical workflows, the target analyte or its metabolic intermediates may be unstable. Derivatization can be used as a protective measure, converting the labile functional group into a more stable derivative. For example, if the pyrrolidinomethyl group were susceptible to metabolic N-dealkylation, derivatization of the nitrogen could potentially stabilize the molecule for analysis. Similarly, if the ketone were prone to reduction, its conversion to a more stable oxime or hydrazone derivative prior to extraction and analysis could prevent degradation and ensure more accurate quantification.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research should focus on novel and sustainable methods for the synthesis of 4'-Cyano-3-pyrrolidinomethyl benzophenone (B1666685) and its analogues.

Green Chemistry Approaches: Investigation into green synthetic methods, such as utilizing renewable solvents like ethanol, could significantly reduce the environmental impact of production. hilarispublisher.comneliti.com Photoreduction techniques using sunlight as a catalyst could also be explored as a sustainable synthetic strategy. hilarispublisher.comneliti.com

Continuous Flow Synthesis: The application of microreactor technology for the continuous synthesis of benzophenone compounds can offer improved mass and heat transfer, leading to higher conversion rates, shorter reaction times, and enhanced process safety. patsnap.com

Catalytic Methods: Research into novel catalytic systems, potentially employing earth-abundant metals, could lead to more efficient and selective syntheses. The use of pyridinium chlorochromate in the oxidation step of a Grignard-based synthesis has been shown to be effective for other substituted benzophenones and could be optimized for this specific compound. patsnap.com

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques can provide real-time insights into the formation and transformation of 4'-Cyano-3-pyrrolidinomethyl benzophenone.

In Situ Spectroscopy: Techniques such as in situ mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can be employed to monitor reaction kinetics and identify transient intermediates without the need for sample extraction. spectroscopyonline.com

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for non-invasive, real-time reaction monitoring, providing detailed structural information about all species in the reaction mixture. rsc.org

Time-Resolved Spectroscopy: Nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy could be utilized to investigate the photoinduced reactions of the benzophenone core, providing insights into the behavior of triplet states and radical intermediates. nih.gov

Computational Prediction of Undiscovered Reactivity and Transformative Potential

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules. Quantum mechanical calculations can be employed to forecast the reactivity of this compound and guide experimental design.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, predict spectroscopic properties, and investigate the stability and reactivity of the molecule. chemrxiv.org This can help in understanding the influence of the cyano and pyrrolidinomethyl substituents on the benzophenone scaffold.

Reaction Prediction Models: Machine learning algorithms and other computational tools can be used to predict potential reactions and synthetic routes, accelerating the discovery of new chemical transformations. csmres.co.uk

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM approaches can be used to study potential interactions of the compound in complex biological systems, for instance, by modeling its interaction with enzymes like cytochrome P450. nih.gov

Deepening the Understanding of Structure-Mechanism Relationships at the Atomic Level

The specific arrangement of atoms in this compound will dictate its chemical and physical properties. A detailed understanding of these structure-mechanism relationships is essential for its rational design and application.

Influence of Substituents: Systematic studies on how the cyano and pyrrolidinomethyl groups influence the reactivity of the carbonyl group are needed. The polar nature of the carbonyl group makes the carbon atom electrophilic and the oxygen atom nucleophilic, and these properties are modulated by the substituents. wikipedia.org

Keto-Enol Tautomerism: The potential for keto-enol tautomerism, a fundamental reaction of ketones, should be investigated to understand its role in the compound's reactivity. wikipedia.org

Solid-State Structure: X-ray crystallography studies would provide precise information about the three-dimensional structure of the molecule, revealing details about bond lengths, bond angles, and intermolecular interactions.

Design and Development of Next-Generation Molecular Recognition Systems

The benzophenone scaffold is a known component in the design of molecules for molecular recognition and as photoaffinity probes. The unique substitution pattern of this compound could be leveraged to create novel molecular tools.

Photoaffinity Labeling: The benzophenone moiety can be used in photoaffinity labeling to identify and study protein-ligand interactions. researchgate.net Future research could explore the use of this compound to create probes for specific biological targets.

Supramolecular Assemblies: The potential for this molecule to form self-assembling systems, perhaps in coordination with metal ions, could be explored for applications in catalysis or materials science. For instance, benzophenone-alanine has been shown to form laccase-like metallo-nanofibers with copper ions. nih.gov

Host-Guest Chemistry: The aromatic rings and the pyrrolidine (B122466) nitrogen could participate in host-guest interactions, making this scaffold a candidate for the development of new sensors or molecular containers.

Integration of Multi-Omics Data in Chemical Biology Research for Systems-Level Insights

Should this compound exhibit biological activity, a systems-level understanding of its effects would be crucial. Integrating data from various "omics" platforms can provide a holistic view of its interactions within a biological system. azolifesciences.com

Chemical Proteomics: If the compound is used as a probe, multi-omics data integration could help in identifying its protein targets and understanding its mechanism of action on a proteome-wide scale. nih.gov

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in response to the compound can reveal its impact on cellular pathways and networks. mdpi.com

Predictive Modeling: The development of computational models that integrate multi-omics data can help predict the biological effects of this and related compounds, facilitating drug discovery and development processes. nih.govrsc.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are effective for characterizing functional groups in 4'-Cyano-3-pyrrolidinomethyl benzophenone?

  • Methodology : Utilize IR spectroscopy to identify the C=O (1630–1675 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretching vibrations. Compare experimental IR peaks with density functional theory (DFT) calculations (e.g., B3LYP/6-311G) to validate assignments . Solvent effects should be considered, as solvatochromic shifts in polar solvents may alter vibrational frequencies .

Q. How does benzophenone facilitate photochemical reactions in pyridine alkylation?

  • Mechanistic Insight : Benzophenone acts as a dual-function reagent: (i) a hydrogen atom transfer (HAT) catalyst to activate hydrocarbons and (ii) a terminal oxidant to regenerate the catalytic cycle. Optimize reaction conditions (e.g., UV light intensity, solvent polarity) to enhance C-4 selectivity in pyridine derivatives .

Q. What are the key solvent-dependent spectral behaviors of benzophenone derivatives?

  • Experimental Design : Analyze solvatochromic shifts using UV-Vis and IR spectroscopy. For example, in halogenated solvents, benzophenone’s ν(C=O) band splits due to rapid solvent–solute hydrogen bond exchange, while alcohols exhibit slower dynamics . Use Kubo–Anderson functions to deconvolute overlapping vibrational bands in mixed solvents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in solvent interaction data for benzophenone derivatives?

  • Data Analysis : Combine DFT calculations (e.g., Onsager reaction field models) with experimental solvatochromic data. For instance, discrepancies in vibrational shifts between halogenated and alcoholic solvents can be explained by differences in solvent–solute interaction lifetimes (e.g., ~7.7 ps for water–benzophenone hydrogen bonds) .

Q. What design strategies improve benzophenone-based photosensitizers for photodynamic therapy (PDT)?

  • Structure–Activity Relationship (SAR) : Modify the benzophenone core with aggregation-induced emission (AIE) motifs (e.g., OMEPYH) to enhance ROS generation via type I/II pathways. Introduce cationic groups (e.g., methylpyridinium) for mitochondrial targeting via electrostatic interactions .

Q. How does conformational flexibility influence photolabeling efficiency in benzophenone probes?

  • Experimental Validation : Synthesize rigid vs. flexible analogs and compare labeling efficiencies in proteomic studies. A 2 D increase in dipole moment (via cis-azobenzene substitution) correlates with improved binding to hydrophobic pockets in proteins .

Q. What parameters optimize C-4 selectivity in pyridine alkylation using flow chemistry?

  • Process Optimization : Implement a two-step flow system with inline purification to remove byproducts. Key parameters include residence time (10–30 s), solvent polarity (acetonitrile preferred), and benzophenone concentration (5–10 mol%) to balance HAT efficiency and oxidative quenching .

Q. How do dipole moments of benzophenone analogs affect their biological interactions in photopharmacology?

  • Computational Guidance : Calculate dipole moments (e.g., 3.1 D for benzophenone vs. 3.3 D for cis-azobenzene) to predict membrane permeability and target binding. Use molecular dynamics simulations to assess orientation in hydrophobic binding pockets .

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Feasible Synthetic Routes

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4'-Cyano-3-pyrrolidinomethyl benzophenone
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4'-Cyano-3-pyrrolidinomethyl benzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.